D-グルコサミン酸

概要

説明

グルコサミン酸は、2-アミノ-2-デオキシ-D-グルコン酸としても知られており、グルコサミンの誘導体です。グルコサミン酸は、さまざまな生化学的プロセスにおける役割から、生化学の分野で重要な化合物です。 グルコサミン酸は、細菌の脂質多糖の成分であり、糖タンパク質や脂質の生合成に関与しています .

2. 製法

合成経路と反応条件: グルコサミン酸は、グルコサミンの酸化によって合成できます。効率的な方法の1つには、グルコサミンの無塩基空気酸化のための担持金触媒の使用があります。 このプロセスは、ほぼ室温と大気中で水中で行われ、グルコサミン酸の高収率が達成されます .

工業生産方法: グルコサミン酸の工業生産は、多くの場合、特定の微生物の発酵によって行われます。例えば、真菌株Aspergillus terreus NUK-1204は、グルコサミンの酸化によってグルコサミン酸を生成するために使用されてきました。 この株から得られたグルコサミンオキシダーゼは、さまざまなpHと温度条件下で高い基質特異性と安定性を示します .

科学的研究の応用

Glucosaminic acid has a wide range of applications in scientific research:

作用機序

グルコサミン酸の作用機序には、糖タンパク質や脂質の生合成における前駆体としての役割が含まれます。グルコサミン酸は、細菌の脂質多糖の合成など、さまざまな生化学経路に関与しています。 グルコサミンオキシダーゼは、グルコサミンをグルコサミン酸に酸化する触媒となり、グルコサミン酸はさらに生化学反応に参加します .

類似化合物:

グルコサミン: グルコサミン酸の前駆体であり、糖タンパク質や脂質の生合成に関与しています.

N-アセチルグルコサミン: グルコサミンの別の誘導体であり、グリコサミノグリカンやプロテオグリカンンの合成に使用されます.

キトサミン: キトサンやキチン成分であり、グルコサミンと構造が似ています.

独自性: グルコサミン酸は、グルコサミンの酸化における特定の役割と、キラル化合物やグリコシダーゼ阻害剤の合成における応用から、独自性があります。 さまざまな条件下での高い基質特異性と安定性により、生化学研究や工業的な応用において重要な化合物となっています .

生化学分析

Biochemical Properties

It is known that D-Glucosaminic acid can be utilized by certain bacteria such as Salmonella enterica . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that D-Glucosaminic acid may contribute to cell membrane stability and regenerative medicine . It has been shown to have superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Molecular Mechanism

It is known that D-Glucosaminic acid is transported across the cell membrane and phosphorylated at the C-6 position during this process

Temporal Effects in Laboratory Settings

It has been suggested that D-Glucosaminic acid may have a role in wound healing, promoting cell proliferation and differentiation .

Metabolic Pathways

It is known that D-Glucosaminic acid is involved in the metabolism of certain bacteria , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

D-Glucosaminic acid is transported across the cell membrane by a phosphotransferase system (PTS) permease

Subcellular Localization

It is known that D-Glucosaminic acid is transported across the cell membrane , but whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles is yet to be identified.

準備方法

Synthetic Routes and Reaction Conditions: Glucosaminic acid can be synthesized through the oxidation of glucosamine. One efficient method involves the use of supported gold catalysts for the base-free air oxidation of glucosamine. This process is carried out in water under near room temperature and atmospheric air, achieving a high yield of glucosaminic acid .

Industrial Production Methods: Industrial production of glucosaminic acid often involves the fermentation of certain microorganisms. For example, the fungal strain Aspergillus terreus NUK-1204 has been used to produce glucosaminic acid through the oxidation of glucosamine. The enzyme glucosamine oxidase, derived from this strain, exhibits high substrate specificity and stability under various pH and temperature conditions .

化学反応の分析

反応の種類: グルコサミン酸は、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。 グルコサミンからグルコサミン酸への酸化は注目すべき反応であり、多くの場合、酵素または担持金属触媒によって触媒されます .

一般的な試薬と条件:

酸化: ほぼ室温と大気中の水中の担持金触媒.

還元: 特定の還元剤を使用して、グルコサミン酸をグルコサミンに戻すことができます。

置換: さまざまな求核剤がグルコサミン酸と反応して、置換誘導体を形成できます。

主な生成物: グルコサミンの酸化の主要な生成物は、グルコサミン酸です。他の反応は、使用される試薬と条件に応じて、さまざまな置換誘導体を生成する可能性があります。

4. 科学研究への応用

グルコサミン酸は、科学研究において幅広い用途があります。

類似化合物との比較

Glucosamine: A precursor to glucosaminic acid, involved in the biosynthesis of glycosylated proteins and lipids.

N-acetylglucosamine: Another derivative of glucosamine, used in the synthesis of glycosaminoglycans and proteoglycans.

Chitosamine: A component of chitosan and chitin, structurally similar to glucosamine.

Uniqueness: Glucosaminic acid is unique due to its specific role in the oxidation of glucosamine and its applications in the synthesis of chiral compounds and glycosidase inhibitors. Its high substrate specificity and stability under various conditions make it a valuable compound in biochemical research and industrial applications .

生物活性

D-Glucosaminic acid (DGA) is an amino sugar that plays a significant role in various biological processes. Its structural similarity to D-glucosamine enables it to participate in metabolic pathways and exhibit diverse biological activities, making it a subject of interest in pharmaceutical and biomedical research.

Chemical Structure and Properties

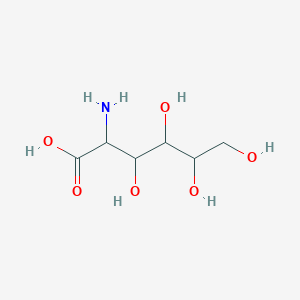

D-Glucosaminic acid is a derivative of D-glucosamine, characterized by the presence of a carboxylic acid group at the C-2 position. This modification alters its chemical properties, enhancing its potential biological activities. The molecular formula for D-glucosaminic acid is C₆H₁₃NO₅, and it has a molar mass of approximately 175.18 g/mol.

1. Metabolic Role

Recent studies have highlighted the metabolic pathway of D-glucosaminic acid in Salmonella enterica serovar Typhimurium, where it undergoes phosphorylation at C-6 to form D-glucosaminate-6-phosphate (DGA-6-P). This compound is crucial as it participates in the Entner-Doudoroff pathway, which is essential for bacterial metabolism and pathogenicity .

2. Antidiabetic Effects

D-glucosaminic acid has been investigated for its antidiabetic properties. A study on chromium(III) complexes of D-glucosaminic acid demonstrated significant blood sugar-lowering effects in type-2 diabetes model rats. The results indicated that these complexes could effectively reduce blood glucose levels, comparable to known antidiabetic agents .

| Study | Compound | Model | Effect |

|---|---|---|---|

| Chromium(III) Complexes | D-Glucosaminic Acid | Type-2 Diabetes Rats | Decreased blood sugar levels |

3. Hypocholesterolemic Effects

The hypocholesterolemic properties of D-glucosaminic acid have been explored through its derivatives, particularly chitosan. Research indicates that low molecular weight chitosans derived from D-glucosaminic acid can lower plasma lipid levels and improve cholesterol profiles in animal models. The mechanism involves enhanced binding capacities to fats and bile acids, promoting their excretion .

Case Study 1: Chitosan Derivatives

A study focused on enzymatically prepared low molecular weight chitosans derived from D-glucosaminic acid showed significant hypocholesterolemic effects in rats. The results highlighted that variations in degree of acetylation (DA) and molecular weight (Mw) significantly influenced lipid-binding capacities and overall cholesterol reduction .

Case Study 2: Metabolic Pathways

Research into the enzymatic pathways involving D-glucosaminic acid revealed its conversion into bioactive metabolites that are essential for bacterial survival and virulence. The identification of enzymes such as D-glucosaminate-6-phosphate ammonia-lyase (DGL) underscores its importance in microbial metabolism .

Future Directions

The potential applications of D-glucosaminic acid extend into pharmaceuticals, particularly for developing new treatments for diabetes and hyperlipidemia. Further research is warranted to explore its efficacy in human clinical trials and to understand the underlying mechanisms governing its biological activities.

特性

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2 | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。